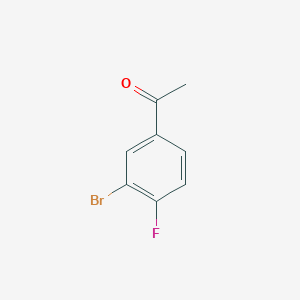

3'-Bromo-4'-fluoroacetophenone

描述

Significance of Halogenation in Organic Synthesis and Medicinal Chemistry

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a cornerstone of modern organic synthesis and medicinal chemistry. allen.innumberanalytics.com The introduction of halogens can dramatically alter a molecule's reactivity, providing a handle for further chemical transformations. numberanalytics.com This makes halogenated compounds valuable intermediates in the synthesis of complex molecules. numberanalytics.com In medicinal chemistry, halogenation is a widely employed strategy to enhance the therapeutic properties of drug candidates. nih.gov Approximately 20% of all pharmaceutical compounds are halogenated. tandfonline.com The incorporation of halogens can improve a drug's potency, modulate its metabolic stability, and enhance its ability to bind to biological targets. nih.govtandfonline.com This is often attributed to the unique electronic and steric properties of halogens, as well as their ability to participate in specific interactions like halogen bonding. tandfonline.com

Overview of Acetophenone (B1666503) Derivatives as Versatile Building Blocks

Acetophenone and its derivatives are recognized as highly versatile building blocks in organic synthesis. rsc.org The acetophenone scaffold, consisting of a benzene (B151609) ring attached to an acetyl group, offers multiple sites for chemical modification. studyraid.com The ketone functionality can undergo a variety of reactions, including reductions, oxidations, and condensations, while the aromatic ring can be functionalized through electrophilic and nucleophilic substitution reactions. studyraid.com This reactivity profile allows for the construction of a diverse array of more complex molecules from a simple acetophenone precursor. mdpi.comnih.gov Consequently, acetophenone derivatives are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. rsc.orginnospk.com

Rationalization for the Specific Investigation of 3'-Bromo-4'-fluoroacetophenone

The specific focus on this compound stems from the unique combination of its structural features. The presence of two different halogen atoms, bromine and fluorine, at specific positions on the aromatic ring imparts distinct reactivity and potential for selective chemical transformations. The bromine atom can act as a leaving group in various coupling reactions, while the fluorine atom can influence the electronic properties of the molecule and participate in specific binding interactions. This dihalogenated acetophenone derivative serves as a crucial intermediate in the synthesis of a range of target molecules, including pharmaceuticals and materials for optical applications. ossila.comchemimpex.com Its structure has been identified as a valuable precursor for creating chalcones, which are known for their potential anti-inflammatory, antimicrobial, and anticancer properties. The specific meta-para substitution pattern of the bromine and fluorine atoms has been noted to be favorable for certain biological activities, such as antimicrobial effects. ossila.com

Chemical Profile of this compound

This section details the specific chemical and physical properties of this compound, a compound with the CAS Number 1007-15-4. sigmaaldrich.com

Interactive Data Table of Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO | thermofisher.com |

| Molecular Weight | 217.04 g/mol | sigmaaldrich.com |

| Appearance | White to pale cream/brown crystals or powder | thermofisher.com |

| Melting Point | 51-57 °C | thermofisher.comlookchem.com |

| Boiling Point | 265.324 °C at 760 mmHg | lookchem.com |

| Density | 1.535 g/cm³ | lookchem.com |

| Flash Point | 114.264 °C | lookchem.com |

| IUPAC Name | 1-(3-bromo-4-fluorophenyl)ethan-1-one | thermofisher.com |

Synthesis and Reactivity

This compound can be synthesized through various routes. One common method involves the bromination of 4-fluoroacetophenone. In this electrophilic substitution reaction, bromine is introduced at the meta position relative to the acetyl group, often using bromine in acetic acid with a Lewis acid catalyst like iron(III) bromide. Another synthetic approach is the Friedel-Crafts acylation of 4-fluorobromobenzene with acetyl chloride in the presence of a Lewis acid such as aluminum chloride.

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The bromine atom is susceptible to substitution and is often utilized in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling to form biaryl compounds and amination reactions to introduce nitrogen-containing groups. The carbonyl group of the acetophenone moiety can undergo reduction to form an alcohol or oxidation to a carboxylic acid. The presence of both bromine and fluorine on the phenyl ring allows for selective transformations, making it a versatile intermediate in multi-step syntheses. researchgate.net

Research Findings and Applications

This compound is a valuable compound in several areas of chemical research, primarily serving as a key building block for the synthesis of more complex and often biologically active molecules.

Role in the Synthesis of Bioactive Molecules

This dihalogenated acetophenone is a pivotal intermediate in the synthesis of various compounds with potential therapeutic applications. It is particularly noted for its use in the creation of chalcone (B49325) derivatives. ossila.com Chalcones are a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of these chalcones often involves the reaction of this compound with a substituted benzaldehyde (B42025).

Furthermore, research has shown that para/meta-substituted acetophenones, such as this compound, exhibit antimicrobial activity. ossila.com Bromoquinazoline derivatives, which can be synthesized from this compound, have demonstrated significant cytotoxic effects against various cancer cell lines.

Applications in Materials Science

The utility of this compound extends into the field of materials science. It is used as a precursor for the synthesis of acetyl-functionalized carbazoles through a tandem Suzuki-coupling/SNAr approach. ossila.com Carbazoles are important structural motifs in materials for electronic applications, such as organic light-emitting diodes (OLEDs). Additionally, the chalcones synthesized from this compound are not only of interest in medicine but also have applications in liquid crystals and optical materials due to their α,β-unsaturated ketone structure. ossila.com

Structure

3D Structure

属性

IUPAC Name |

1-(3-bromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDWTGAORQQQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143456 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-15-4 | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Bromo-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromo-4-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Organic Chemistry of 3 Bromo 4 Fluoroacetophenone

Established Synthetic Pathways for 3'-Bromo-4'-fluoroacetophenone

The synthesis of this compound is primarily achieved through strategic electrophilic aromatic substitution reactions. The two main approaches involve either the late-stage bromination of a fluorinated precursor or the acylation of a pre-halogenated benzene (B151609) ring.

Bromination and Fluorination of Acetophenone (B1666503) Derivatives

The introduction of bromine and fluorine onto an acetophenone framework is a key strategy for producing various halogenated derivatives. The specific location of the halogen atoms (on the aromatic ring versus the acetyl group's alpha-carbon) is determined by the chosen reagents and reaction conditions. For this compound, the bromine is located on the aromatic ring, which typically requires an electrophilic aromatic substitution reaction rather than an α-bromination.

α-Bromination refers to the substitution of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon). While this is a fundamental reaction for many acetophenone derivatives, it is not the direct method for synthesizing this compound, as the bromine in this compound is on the aromatic ring. However, understanding these methods is crucial in the broader context of acetophenone chemistry. These reactions are valuable for creating intermediates used in the synthesis of various pharmaceuticals and other complex molecules. nih.govresearchgate.net

Molecular bromine (Br₂) is a traditional reagent for bromination. For α-bromination, the reaction is often conducted in a suitable solvent, and its selectivity can be influenced by the presence of catalysts. In the context of ring bromination, which is relevant to the synthesis of compounds like 3-bromoacetophenone, bromine is used with a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org In this process, the ketone's oxygen complexes with the Lewis acid, deactivating the acetyl group and directing the electrophilic bromine to the meta position of the aromatic ring. orgsyn.org

Pyridine (B92270) hydrobromide perbromide is a solid, stable, and safer alternative to liquid bromine for α-bromination reactions. nih.govjcsp.org.pk It serves as a source of electrophilic bromine and is effective for the α-bromination of various acetophenone derivatives. nih.govdntb.gov.ua Studies have shown that it can achieve high yields, with one investigation on 4-chloroacetophenone reporting an 85% yield under optimized conditions. nih.gov This method is considered advantageous for its safety, high yield, and cost-effectiveness, making it suitable for educational and industrial applications. nih.govdntb.gov.ua

The efficiency and selectivity of α-bromination are highly dependent on reaction parameters such as solvent and temperature. Dichloromethane (B109758) (DCM) has been identified as an excellent solvent choice for α-bromination using N-bromosuccinimide (NBS), providing high selectivity for the monobrominated product. researchgate.netarabjchem.org Other solvents like acetonitrile (B52724), diethyl ether, and THF generally result in lower yields. researchgate.net

Temperature is another critical factor. For the α-bromination of 4'-fluoroacetophenone (B120862), reactions are often conducted at cool temperatures, such as 0–6°C, to minimize the formation of side products. In contrast, reactions using pyridine hydrobromide perbromide may require higher temperatures, with studies indicating that 90°C is optimal for achieving a high yield, while temperatures below 80°C are less effective. nih.gov

Table 1: Effect of Solvent on α-Bromination of Acetophenone with NBS

| Entry | Solvent | Yield (%) |

| 1 | CH₃CN | Low |

| 2 | Et₂O | Low |

| 3 | THF | Low |

| 4 | n-hexane | Low |

| 5 | CH₂Cl₂ | High |

This table is based on findings indicating dichloromethane as the optimal solvent for selective monobromination. researchgate.netarabjchem.org

Friedel-Crafts Acylation Approach for Precursors

The most direct and widely reported method for synthesizing this compound is the Friedel-Crafts acylation of a suitable precursor. This pathway involves reacting 1-bromo-2-fluorobenzene (B92463) (also known as 4-fluorobromobenzene) with acetyl chloride.

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acetyl chloride for electrophilic attack on the aromatic ring. The reaction is generally performed in an anhydrous solvent like dichloromethane (DCM) at controlled temperatures, usually between 0°C and 5°C, to manage the reaction's exothermicity and prevent side reactions. This method has been reported to produce this compound in yields ranging from 68% to 72%.

Table 2: Research Findings on Friedel-Crafts Acylation for this compound Synthesis

| Parameter | Details |

| Substrate | 1-Bromo-2-fluorobenzene |

| Reagent | Acetyl chloride (1.2 equivalents) |

| Catalyst | Aluminum chloride (AlCl₃) (1.5 equivalents) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Yield | 68–72% |

Data sourced from a reported synthetic protocol.

Reaction of 4-Fluorobromobenzene with Acetyl Chloride

The synthesis commences with 4-fluorobromobenzene, which is reacted with acetyl chloride to introduce the acetyl group. The reaction is typically conducted in an anhydrous solvent, such as dichloromethane (DCM), at a controlled temperature, often between 0–5°C, to minimize the formation of side products. The electron-withdrawing nature of the fluorine and bromine atoms on the benzene ring influences the position of the incoming acetyl group. The fluorine atom deactivates the ring and, in conjunction with the bromine atom, directs the electrophilic attack of the acetyl group to the position meta to the bromine, resulting in the desired 3'-bromo-4'-fluoro configuration.

A typical reaction might involve using 1.2 equivalents of acetyl chloride and 1.5 equivalents of a Lewis acid catalyst. Under these conditions, yields of 68–72% have been reported. An alternative starting material is fluorobenzene, which can be reacted with acetyl chloride and then subsequently brominated. google.com

Role of Lewis Acid Catalysts (e.g., Aluminum Chloride)

Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are crucial for the Friedel-Crafts acylation to proceed. quora.com The catalyst's primary role is to generate the highly electrophilic acylium ion (CH₃CO⁺) from acetyl chloride. byjus.comchemguide.co.uk The aluminum chloride coordinates with the chlorine atom of the acetyl chloride, weakening the carbon-chlorine bond and facilitating its cleavage to form the acylium ion and the tetrachloroaluminate ion (AlCl₄⁻). masterorganicchemistry.comsigmaaldrich.com

The generated acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring of 4-fluorobromobenzene. byjus.com Following the electrophilic attack, a proton is removed from the ring, restoring its aromaticity, and the aluminum chloride catalyst is regenerated, often in a complex with the ketone product. byjus.comwikipedia.org A stoichiometric amount of the catalyst is generally required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition |

|---|---|

| Substrate | 4-Fluorobromobenzene |

| Reagent | Acetyl Chloride (1.2 equiv.) |

| Catalyst | Aluminum Chloride (1.5 equiv.) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Yield | 68–72% |

This data is based on a representative synthesis.

Alternative and Emerging Synthetic Methodologies

While Friedel-Crafts acylation is a staple, research into alternative synthetic routes continues, driven by the need for greener, more efficient, and scalable processes.

Microbial Reduction Pathways

Biocatalytic methods, specifically microbial reduction, present a green alternative for synthesizing derivatives of this compound. While this pathway primarily focuses on the reduction of the ketone to a chiral alcohol, it highlights the potential of using microorganisms like Candida species for transformations involving this class of compounds. mdpi.com These microbial systems can achieve high yields (>90%) and excellent enantiomeric excess (99%) under optimized conditions, demonstrating the power of biocatalysis in producing stereospecific derivatives. mdpi.com

Electrophilic Bromination using Copper Bromide (CuBr₂) for Related Isomers

The synthesis of isomers of this compound, such as 2'-Bromo-4'-fluoroacetophenone, can be achieved through the electrophilic bromination of 4'-fluoroacetophenone. Copper(II) bromide (CuBr₂) has been shown to be an effective and selective brominating agent for ketones. mdma.chresearchgate.net The reaction typically involves refluxing the ketone with CuBr₂ in a solvent mixture like chloroform-ethyl acetate. mdma.ch This method offers high selectivity for α-bromination of the ketone. While not a direct synthesis of the 3'-bromo isomer, this methodology showcases alternative reagents for bromination reactions in the synthesis of related compounds. A combination of cupric bromide and Oxone® has also been reported as a mild and effective system for the bromination of aromatic amines, indicating the versatility of copper-based reagents. rsc.org

Continuous Flow Processes for Industrial Production and Scalability

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and reduced reaction times. patsnap.comgoogle.com While specific details for the continuous flow synthesis of this compound are not extensively documented, the principles have been applied to similar acetophenone syntheses. patsnap.comgoogle.comgoogle.comwipo.int For instance, the nitration of acetophenone has been successfully carried out in a continuous tubular reactor, demonstrating the feasibility of this technology for related aromatic ketone functionalizations. patsnap.comgoogle.comgoogle.com Flow processes for bromination reactions have also been developed, with residence times as short as 5 minutes, leading to high yields (88%). The adoption of continuous flow technology could significantly improve the efficiency and scalability of this compound production. beilstein-journals.org

Table 2: Comparison of Synthetic Methodologies

| Method | Key Features | Advantages |

|---|---|---|

| Friedel-Crafts Acylation | Well-established, uses Lewis acid catalyst. | Reliable, good yields for laboratory scale. |

| Microbial Reduction | Biocatalytic, stereoselective. | Green chemistry, produces chiral derivatives. mdpi.com |

| Electrophilic Bromination (CuBr₂) | Selective for α-bromination of ketones. | Good for synthesizing specific isomers. mdma.ch |

| Continuous Flow Processes | Scalable, improved safety and efficiency. | Suitable for industrial production, faster reaction times. patsnap.comgoogle.com |

Mechanistic Investigations of this compound Formation

The formation of this compound via Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. byjus.comsigmaaldrich.com

The initial and rate-determining step is the generation of the acylium ion electrophile. chemguide.co.ukmasterorganicchemistry.com The Lewis acid, AlCl₃, abstracts the chloride from acetyl chloride, forming the resonance-stabilized acylium ion, CH₃CO⁺. byjus.comsigmaaldrich.com

This powerful electrophile then attacks the π-electron system of the 4-fluorobromobenzene ring. byjus.com The presence of the deactivating but ortho-, para-directing fluorine atom and the deactivating meta-directing bromine atom guides the incoming acyl group. The fluorine atom's deactivating effect on the ring is significant, and it directs the substitution to the position meta to the bromine, leading to the formation of the 3'-bromo-4'-fluoro isomer.

The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comchemguide.co.uk In the final step, a weak base, typically AlCl₄⁻, removes a proton from the carbon atom that formed the new bond with the acyl group. chemguide.co.uk This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, which remains complexed to the ketone product. byjus.comwikipedia.org An aqueous workup is then necessary to liberate the final this compound product. wikipedia.org Mechanistic studies on related acetophenone reactions, such as enolate formation and coupling reactions, provide further insights into the reactivity of this class of compounds. lookchem.commarquette.edu

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of 4'-fluoroacetophenone. The key reaction step is the regioselective bromination of the aromatic ring. The mechanism for this transformation involves the generation of a potent electrophile, the bromonium ion (Br+), typically by reacting molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

The reaction proceeds as follows:

Formation of the Electrophile: The Lewis acid polarizes the Br-Br bond, leading to the formation of a bromonium ion complex. Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻

Electrophilic Attack: The electron-rich aromatic ring of 4'-fluoroacetophenone attacks the bromonium ion. The directing effects of the existing substituents—the para-fluoro group (an ortho, para-director) and the meta-directing acetyl group—guide the incoming electrophile to the 3'-position. This forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.

Another important reaction involving this compound is palladium-catalyzed amination. In this case, the compound acts as a substrate where the bromine atom is substituted by an amine. The catalytic cycle, often following the Buchwald-Hartwig mechanism, generally involves:

Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond, forming a palladium(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.

Reductive Elimination: The final step is the reductive elimination of the new C-N bond, which forms the aminated product and regenerates the palladium(0) catalyst. Research has shown that palladium-catalyzed amination at the 3'-bromo position predominates over nucleophilic substitution of the 4'-fluoro atom. researchgate.net

Transition State Analysis in Bromination Reactions

The study of transition states in the bromination of substituted acetophenones provides insight into the reaction's kinetics and mechanism. For the bromination of p-substituted acetophenones, the mechanism is understood to involve the rapid formation of an intermediate, followed by its rate-determining decomposition. bvmbskkmkadegaon.edu.in The electrophilic attack by the brominating agent on the acetophenone leads to the formation of a transition state. bvmbskkmkadegaon.edu.in This transition state is characterized as being compact, ordered, and highly solvated. bvmbskkmkadegaon.edu.in

Computational analysis, particularly for related compounds like 4'-fluoroacetophenone, has been employed to compare different potential bromination pathways. Transition-state analysis reveals that the activation energy for bromination at the α-carbon (the carbon adjacent to the carbonyl group) is lower than that for bromination on the aromatic ring. However, the synthesis of this compound specifically requires aromatic ring substitution. The reaction conditions, such as the choice of catalyst and solvent, are therefore critical in directing the reaction towards the desired aromatic bromination pathway over the competing α-bromination.

Influence of Substituent Position on Reaction Kinetics and Selectivity

The regioselectivity observed in the synthesis of this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. The fluorine atom at the 4'-position and the acetyl group (-COCH₃) at the 1'-position cooperatively direct the incoming electrophile.

Directing Effects: The fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho, para-director because of its ability to donate electron density through resonance (mesomeric effect). The acetyl group is a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl. The combined influence of the para-fluoro group and the meta-directing acetyl group strongly favors electrophilic substitution at the 3'-position (and the equivalent 5'-position).

Reaction Kinetics: Both the fluorine and acetyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. This deactivation means that the reaction kinetics are slower, and typically require the use of a Lewis acid catalyst and potentially elevated temperatures to proceed at a reasonable rate. The position of these substituents is therefore paramount for achieving high selectivity for the 3'-bromo isomer.

In subsequent reactions, such as nucleophilic aromatic substitution (SNAAr), the substituent positions continue to govern reactivity. For an SNAAr reaction to occur, a strong electron-withdrawing group is typically required to be in the ortho or para position relative to the leaving group (in this case, fluorine). diva-portal.org In this compound, the bromo substituent is ortho and the acetyl group is meta to the fluorine atom, influencing its potential as a leaving group in such reactions.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for understanding and predicting the reaction pathways in the synthesis of complex molecules like this compound. researchgate.netesqc.org These methods allow for the detailed examination of electronic structures and energy profiles of reactants, intermediates, and transition states.

Density Functional Theory (DFT) Calculations for Electron Density and Reactive Sites

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgtsijournals.com By calculating the electron density distribution, DFT can effectively identify the most probable sites for electrophilic or nucleophilic attack.

For the precursor 4'-fluoroacetophenone, DFT calculations can map the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO). These calculations reveal that the positions ortho to the electron-donating (by resonance) fluorine atom and meta to the electron-withdrawing acetyl group possess the highest electron density on the aromatic ring, making them the most nucleophilic and thus the most likely sites for electrophilic bromination. tsijournals.com Advanced analyses, such as calculating the Laplacian of the electron density (∇²ρ), can further pinpoint regions of electron concentration and depletion, confirming the reactive sites predicted by simpler models.

Activation Energy Determination for Competing Reaction Pathways

A significant advantage of computational chemistry is the ability to model entire reaction coordinates and determine the activation energies (Ea) for various possible reaction pathways. researchgate.net By calculating the energies of the transition states connecting reactants to products, chemists can predict which reaction pathway is kinetically favored.

In the context of the bromination of 4'-fluoroacetophenone, DFT calculations can be used to determine the activation energies for bromination at each unique position on the aromatic ring (2', 3') as well as on the α-carbon. The pathway corresponding to the formation of this compound would be expected to have the lowest activation energy for aromatic substitution, consistent with the directing effects of the fluoro and acetyl groups. Comparing the activation energy for this pathway with that of α-bromination allows for the selection of reaction conditions that favor one product over the other. These computational predictions are crucial for optimizing reaction conditions to maximize the yield of the desired isomer and minimize side products.

Mentioned Compounds

Chemical Reactivity and Advanced Transformation of 3 Bromo 4 Fluoroacetophenone

Substitution Reactions at the Aromatic Ring

The presence of two different halogen atoms on the aromatic ring, activated by a meta-directing acetyl group, opens up distinct pathways for substitution reactions. Both nucleophilic aromatic substitution and halogen exchange reactions are significant transformations for this compound.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through a two-step addition-elimination mechanism. The reaction is highly dependent on the electronic nature of the aromatic ring. For SNAr to occur, the ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. masterorganicchemistry.com

In 3'-bromo-4'-fluoroacetophenone, the acetyl group is a strong electron-withdrawing group. This group deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions relative to it. masterorganicchemistry.com

When this compound is subjected to nucleophilic attack by amines, the regioselectivity of the substitution is determined by the positions of the halogens relative to the activating acetyl group. The fluorine atom is located at the 4'-position (para to the acetyl group), while the bromine atom is at the 3'-position (meta to the acetyl group).

The electron-withdrawing effect of the acetyl group is most strongly felt at the para position, making the carbon atom bonded to the fluorine significantly more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. Consequently, the fluorine atom is the more labile leaving group in an SNAr reaction. Amines will preferentially attack the C-F bond, leading to the formation of 3'-bromo-4'-(amino)acetophenone derivatives. The substitution at the meta-position (C-Br bond) via an SNAr mechanism is significantly less favorable. masterorganicchemistry.com

| Position | Halogen | Relation to Acetyl Group | Electronic Activation | SNAr Reactivity |

|---|---|---|---|---|

| 4' | Fluorine | Para | Strongly Activated | Preferred Site of Attack |

| 3' | Bromine | Meta | Weakly Activated | Disfavored Site of Attack |

While the fluorine atom is the preferred site for classical SNAr reactions, the bromine atom offers a handle for transition metal-catalyzed cross-coupling reactions. Specifically, the C-Br bond is highly reactive in palladium-catalyzed amination (Buchwald-Hartwig reaction). This sets up a competition between two distinct reaction pathways when this compound is treated with an amine in the presence of a palladium catalyst. researchgate.net

Research has shown that palladium-catalyzed amination at the C-Br bond can predominate over the SNAr reaction at the activated C-F bond. researchgate.net The choice of reaction conditions, particularly the base and ligand used for the palladium catalyst, is crucial in directing the outcome. For instance, the use of palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine (B1218219) ligands, in the presence of a base such as cesium carbonate, has been found to selectively promote the coupling of amines at the bromine-bearing position. researchgate.net This chemoselectivity is highly valuable as it allows for the targeted synthesis of 3'-amino-4'-fluoroacetophenone (B1278424) derivatives, which would be inaccessible via the SNAr pathway. The palladium-catalyzed process effectively outcompetes the thermal SNAr reaction that would otherwise occur at the C-F bond. researchgate.net

| Reaction Type | Reactive Site | Typical Conditions | Product Type | Selectivity |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | C-F Bond (Position 4') | Amine, Heat (e.g., DMSO, 100°C) | 3'-Bromo-4'-(amino)acetophenone | Favored without catalyst |

| Palladium-Catalyzed Amination | C-Br Bond (Position 3') | Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base (e.g., Cs₂CO₃) | 3'-(Amino)-4'-fluoroacetophenone | Predominates with catalyst researchgate.net |

Halogen exchange (HALEX) reactions provide a method to replace one halogen atom with another. In this compound, the bromine atom can be substituted with other halogens. For example, reactions using reagents like sodium iodide in an appropriate solvent can facilitate the exchange of bromine for iodine, yielding 3'-iodo-4'-fluoroacetophenone. Such transformations are valuable for modifying the reactivity of the substrate for subsequent steps, as aryl iodides are often more reactive than aryl bromides in certain cross-coupling reactions.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Coupling Reactions for Extended Molecular Architectures

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

Palladium catalysis is a powerful tool for elaborating the structure of this compound. The C-Br bond readily participates in a variety of these transformations, allowing for the introduction of diverse functional groups and the construction of extended molecular frameworks. chemimpex.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. Using this compound as the substrate, a wide range of aryl or vinyl groups can be introduced at the 3'-position. This method has been utilized to synthesize acetyl-functionalized carbazoles through a tandem Suzuki-coupling/SNAr approach. ossila.com

Heck and Sonogashira Couplings: While less specifically documented for this exact substrate in the provided context, the reactivity of the C-Br bond makes it a suitable candidate for Heck reactions (coupling with alkenes) and Sonogashira reactions (coupling with terminal alkynes) to form stilbenes and aryl alkynes, respectively. ukzn.ac.za

Buchwald-Hartwig Amination: As discussed previously, this reaction selectively forms a C-N bond at the 3'-position. researchgate.netsigmaaldrich.com

These coupling reactions are highly valued for their functional group tolerance and typically provide high yields of the desired products, making this compound a key intermediate in the synthesis of pharmaceuticals and materials. chemimpex.comossila.com

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | C-C | 3'-(Aryl/Vinyl)-4'-fluoroacetophenone |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 3'-(Amino)-4'-fluoroacetophenone |

| Heck | Alkene | C-C | 3'-(Alkenyl)-4'-fluoroacetophenone |

| Sonogashira | Terminal Alkyne | C-C | 3'-(Alkynyl)-4'-fluoroacetophenone |

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound serves as a valuable substrate in these reactions, where the bromine atom is selectively replaced.

A common catalytic system for this transformation involves the use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out in a solvent mixture, for instance, toluene (B28343) and water. This methodology allows for the precise and regioselective formation of biaryl structures by coupling this compound with various boronic acids. For example, the coupling with 3-bromophenylboronic acid proceeds with a 5 mol% catalyst loading at 80°C, yielding the desired biaryl product.

It's noteworthy that the reactivity of aryl halides in Suzuki-Miyaura couplings can be influenced by the nature of the halogen. While aryl bromides are common, aryl chlorides can also be used, though they may require higher catalyst loadings to achieve comparable results. eie.gr The stability of the boronic acid species is also a critical factor; some, especially certain heterocyclic boronic acids, are prone to decomposition. nih.gov To address this, more stable boronate derivatives, such as lithium triisopropyl borates, have been developed and successfully employed in these coupling reactions. nih.gov

Interactive Data Table: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water |

| Temperature | 80°C |

Applications in the Synthesis of Chalcone (B49325) and Carbazole (B46965) Derivatives

This compound is a key building block in the synthesis of more complex molecular architectures, notably chalcones and carbazoles.

Chalcone Synthesis: Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds. nih.gov They are typically synthesized through a Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.gov In this context, this compound can be reacted with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695), to yield the corresponding chalcone derivatives. nih.gov These chalcones are valuable intermediates in drug discovery and materials science. ossila.com

Carbazole Synthesis: This compound also serves as a precursor for the synthesis of functionalized carbazoles. A notable approach involves a tandem Suzuki-coupling/SNAr (Nucleophilic Aromatic Substitution) reaction. ossila.com This strategy allows for the construction of the carbazole ring system in a sequential manner, leveraging the reactivity of both the bromo and fluoro substituents on the acetophenone starting material.

Amination Reactions with Palladium Catalysts and Ligand Effects

Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, provide a powerful method for forming carbon-nitrogen bonds. This compound is a suitable aryl halide for these transformations. The outcome of these reactions is highly dependent on the choice of catalyst, ligand, and base.

Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines. libretexts.org For this compound, the reaction with an amine is catalyzed by a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a bulky, electron-rich phosphine ligand. researchgate.netacs.org The choice of base is crucial to avoid side reactions, such as the enolization of the ketone. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred to maintain functional group tolerance. researchgate.net The reaction is typically performed in a non-polar solvent like dioxane or toluene. researchgate.net

Ligand Optimization for Room Temperature Amination (e.g., P(t-Bu)₃)

Significant progress in ligand design has enabled Buchwald-Hartwig amination reactions to proceed under milder conditions, including at room temperature. The use of highly active ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bulky biarylphosphine ligands like (2-biphenyl)di-tert-butylphosphine, is instrumental in achieving high catalytic turnover at lower temperatures. researchgate.net Specifically, the combination of a palladium(0) source and P(t-Bu)₃ has been shown to be effective for the amination of aryl bromides at room temperature. researchgate.net This advancement is crucial for substrates that may be sensitive to higher temperatures.

Interactive Data Table: Ligand Effects in Amination

| Ligand | Temperature | Outcome |

| (o-biphenyl)P(t-Bu)₂ | Room Temperature | Effective for many aryl chlorides, bromides, and triflates |

| (o-biphenyl)PCy₂ | 80-110 °C | Effective for functionalized substrates and acyclic secondary amines |

| P(t-Bu)₃ | Room Temperature | Effective for amination of aryl bromides |

Regioselectivity in Aryl Halide Amination

A key challenge in the amination of dihalogenated substrates like this compound is achieving regioselectivity. The palladium-catalyzed amination has been found to selectively occur at the C-Br bond over the C-F bond. researchgate.net This preference is due to the greater reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst compared to the more stable C-F bond. This inherent selectivity allows for the predictable synthesis of 3-amino-4-fluoroacetophenone derivatives, preserving the fluorine substituent for potential further functionalization. researchgate.net It has been demonstrated that the palladium-catalyzed amination predominates over both nucleophilic substitution of the fluorine atom and α-arylation of the acetyl group. researchgate.net

Transformations of the Carbonyl Moiety

The carbonyl group of this compound offers a reactive site for various chemical transformations, expanding its synthetic utility.

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(3-bromo-4-fluorophenyl)ethanol. This transformation can be achieved using various reducing agents. Notably, enantioselective microbial reduction has been employed to produce the chiral (S)-alcohol with high enantiomeric excess, a valuable intermediate in pharmaceutical synthesis. mdpi.com

Oxidation to Carboxylic Acids: The acetyl group can be oxidized to a carboxylic acid. This transformation provides a route to 3-bromo-4-fluorobenzoic acid derivatives.

These transformations of the carbonyl group, in conjunction with reactions at the halogenated positions, make this compound a highly versatile building block in the synthesis of complex organic molecules.

Reduction Reactions to Alcohols

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(3-bromo-4-fluorophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis, providing a route to chiral and achiral alcohols that can serve as intermediates for various other compounds. The reduction can be achieved through several methods, including catalytic hydrogenation and the use of hydride reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst to reduce the ketone functionality. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the provided results, general principles of ketone hydrogenation can be applied. Transition metals such as palladium, platinum, and nickel are commonly employed as catalysts for this type of transformation.

For instance, research on the hydrogenation of the related compound 4-fluoroacetophenone has explored the use of manganese(I) complexes as catalysts. researchgate.net These reactions are typically carried out under pressure with hydrogen gas in a suitable solvent like diethyl ether. researchgate.net The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. Transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) instead of hydrogen gas, presents a safer and often more convenient alternative. jku.at

It is important to note that under certain conditions, catalytic hydrogenation can also lead to the hydrogenolysis of the carbon-bromine and carbon-fluorine bonds, although this is generally more challenging for C-F bonds. thieme-connect.de Careful selection of the catalyst and reaction conditions is crucial to achieve selective reduction of the ketone without affecting the halogen substituents.

Hydride Reductions (e.g., NaBH₄, LiAlH₄)

Hydride-based reducing agents are widely used for the reduction of ketones to alcohols due to their high efficiency and selectivity. smolecule.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. smolecule.commasterorganicchemistry.com It is known for its compatibility with various functional groups, making it a suitable choice for the reduction of this compound without affecting the bromo and fluoro substituents. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. smolecule.commasterorganicchemistry.com While it readily reduces ketones to alcohols, its high reactivity can lead to the reduction of other functional groups as well. masterorganicchemistry.com In the case of this compound, there is a possibility of the C-Br bond being reduced by LiAlH₄. Therefore, NaBH₄ is generally the preferred reagent for this specific transformation to ensure the preservation of the halogen atoms on the aromatic ring. The reaction with LiAlH₄ is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com

Biocatalytic asymmetric reduction of similar α-haloacetophenones using alcohol dehydrogenases has also been reported, offering a method to produce enantiomerically pure alcohols. kfupm.edu.sa

Oxidation Reactions to Carboxylic Acids

The oxidation of the acetyl group in this compound can lead to the formation of 3-bromo-4-fluorobenzoic acid. This transformation is a key step in modifying the functional group at the 3'-position and can be achieved using strong oxidizing agents. smolecule.com

Oxidizing Agents (e.g., KMnO₄, CrO₃)

The conversion of acetophenones to their corresponding benzoic acids typically requires vigorous oxidation conditions. echemi.com

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of oxidizing alkyl side chains on an aromatic ring to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In the case of acetophenone, the methyl group can be oxidized to a carboxyl group. masterorganicchemistry.com This reaction is usually carried out in a basic aqueous solution, followed by acidification to yield the carboxylic acid.

Chromium trioxide (CrO₃) and other chromium-based reagents like sodium dichromate can also be used for this oxidation. echemi.comstackexchange.com These reactions are often performed in an acidic medium, such as a mixture of the chromium reagent with sulfuric acid. stackexchange.com While effective, chromium-based oxidants are toxic and generate hazardous waste, making their use less favorable from an environmental perspective.

Another common method for the oxidation of methyl ketones is the haloform reaction . webassign.net This reaction involves treating the ketone with a halogen (e.g., bromine or chlorine) in the presence of a base. webassign.net For instance, using sodium hypochlorite (B82951) (bleach) in the presence of sodium hydroxide can oxidize acetophenone to benzoic acid. truman.edu This method could potentially be applied to this compound, although the presence of the bromine atom on the ring might lead to side reactions.

Condensation Reactions

Condensation reactions provide a powerful tool for carbon-carbon bond formation, allowing for the extension of the carbon skeleton of this compound.

Aldol (B89426) Condensation for Chalcone Synthesis

This compound is a valuable precursor for the synthesis of chalcones. ossila.com Chalcones are α,β-unsaturated ketones that exhibit a wide range of biological activities and are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. jetir.org

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation , which is a type of crossed aldol condensation. jetir.orguomustansiriyah.edu.iq This reaction involves the condensation of an aromatic ketone (in this case, this compound) with an aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. uomustansiriyah.edu.iqrsc.org

Imine and Hydrazone Formation

The carbonyl group of this compound is a key functional group that readily participates in condensation reactions with primary amines and their derivatives to form imines, also known as Schiff bases, and hydrazones, respectively.

The formation of an imine involves the acid-catalyzed reaction of the acetophenone with a primary amine. libretexts.org This reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. libretexts.org The pH must be carefully controlled during this reversible reaction; it is typically fastest around a pH of 5. libretexts.org While specific examples detailing the synthesis of imines directly from this compound are noted, the general reactivity of ketones supports this transformation. libretexts.orgwhiterose.ac.uk

Similarly, this compound serves as a precursor for hydrazones. The reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-(3-Bromo-4-fluorophenyl)acetohydrazide. This hydrazide intermediate can then undergo further condensation reactions with various aldehydes and ketones to yield a diverse range of hydrazone derivatives. These reactions are fundamental in expanding the molecular complexity and are often a key step in the synthesis of more elaborate molecules.

| Reactant | Reagent | Product Type | Reaction Conditions |

| This compound | Primary Amine | Imine (Schiff Base) | Acidic conditions (e.g., pH ~5) libretexts.org |

| This compound | Hydrazine Hydrate | Hydrazide/Hydrazone | Reflux in ethanol or methanol |

Advanced Synthetic Applications as a Building Block

The unique substitution pattern of this compound, featuring both bromine and fluorine atoms on the phenyl ring, makes it an exceptionally useful intermediate in advanced organic synthesis.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is a recognized building block in the creation of active pharmaceutical ingredients (APIs) and agrochemicals. ossila.com Its structural isomers, such as 2'-Bromo-4'-fluoroacetophenone, are pivotal in synthesizing important medications. For instance, the 2'-bromo isomer is an intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Flurbiprofen and the MEK1/2 inhibitor Binimetinib, used in cancer therapy. innospk.com The compound also plays a role in developing pesticide intermediates, particularly for synthetic pyrethroids like cyhalothrin (B162358) and fluthrin, which are valued for their potent pest control and reduced mammalian toxicity. innospk.com The reactivity of the bromo and fluoro substituents allows for precise chemical modifications essential for the biological activity of the final products. innospk.com

Precursor for Chalcones with Diverse Biological Activities

This acetophenone derivative is a key starting material for synthesizing chalcones, which are α,β-unsaturated ketones. ossila.com Chalcones are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jocpr.com The synthesis typically involves a Claisen-Schmidt condensation reaction between this compound and an appropriate aromatic aldehyde. jocpr.com The presence of the bromo and fluoro substituents on one of the aryl rings of the resulting chalcone can significantly influence its biological profile.

| Chalcone Precursor | Reaction Type | Product Class | Potential Biological Activities |

| This compound | Claisen-Schmidt Condensation | Chalcones | Anti-inflammatory, Antimicrobial, Anticancer jocpr.com |

Intermediate for Carbazole Derivatives via Tandem Approaches (Suzuki-Coupling/S_NAr)

This compound is utilized as a precursor in the synthesis of acetyl-functionalised carbazole derivatives. ossila.com A notable method involves a tandem reaction sequence that combines a Suzuki-Miyaura cross-coupling reaction with a subsequent intramolecular nucleophilic aromatic substitution (S_NAr). ossila.com In this approach, the bromine atom of the acetophenone can participate in a palladium-catalyzed Suzuki coupling with a suitable boronic acid derivative. The resulting intermediate is then poised for an intramolecular S_NAr reaction, where the fluorine atom is displaced by a nucleophile within the same molecule to form the carbazole ring system. This tandem strategy provides an efficient route to complex, functionalized carbazoles. ossila.com

Role in the Synthesis of Heterocycles (e.g., Thiazolo[3,2-b]benchchem.comCurrent time information in Bangalore, IN.jst.go.jptriazoles)

Substituted acetophenones are crucial intermediates for building fused heterocyclic systems. Specifically, α-bromoacetophenones are used to synthesize thiazolo[3,2-b] Current time information in Bangalore, IN.jst.go.jptriazoles, a class of compounds investigated for their antimicrobial properties. jst.go.jpnih.gov The typical synthesis involves the reaction of an α-bromo ketone with a 1,2,4-triazole-3-thiol. mdpi.com For example, studies have shown that reacting 2-bromo-4'-fluoroacetophenone (B32570) with various 1,2,4-triazole-3-thiones yields S-alkylated intermediates, which then undergo acid-catalyzed cyclization to form the desired 2,6-disubstituted thiazolo[3,2-b] Current time information in Bangalore, IN.jst.go.jptriazole core. jst.go.jpnih.govmdpi.com This highlights the reactivity of the α-bromoketone moiety, which is essential for the initial alkylation and subsequent ring closure. The synthesis of related thiazole (B1198619) derivatives has also been demonstrated using 2-bromo-3'-chloro-4'-fluoroacetophenone, further underscoring the utility of these halogenated ketones in constructing complex heterocyclic scaffolds. guidechem.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3'-Bromo-4'-fluoroacetophenone, various NMR techniques, including ¹H NMR, ¹³C NMR, and ¹⁹F NMR, are employed to elucidate its structure.

¹H NMR Analysis for Proton Environment and Coupling Constants

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms within the molecule. The spectrum typically shows signals for the aromatic protons and the methyl protons of the acetyl group.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following signals are observed: a singlet for the methyl protons (CH₃) and distinct signals for the three aromatic protons. The chemical shifts (δ) are measured in parts per million (ppm).

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 8.02 | d | 8.4 |

| Aromatic H | 7.82 | dd | 8.4, 2.0 |

| Aromatic H | 7.65 | d | 2.0 |

| Methyl (CH₃) | 2.65 | s | - |

Table 1: ¹H NMR data for this compound in CDCl₃.

The data reveals a singlet at 2.65 ppm corresponding to the three protons of the methyl group. The aromatic region displays three distinct signals: a doublet at 8.02 ppm with a coupling constant of 8.4 Hz, a doublet of doublets at 7.82 ppm with coupling constants of 8.4 and 2.0 Hz, and a doublet at 7.65 ppm with a coupling constant of 2.0 Hz. These splitting patterns arise from the coupling between adjacent protons on the aromatic ring.

¹³C NMR Analysis for Carbon Framework and Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Carbon | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| C=O | 196.2 | s | - |

| C-F | 162.3 | d | 250 |

| Aromatic C | 138.5 | s | - |

| Aromatic C | 132.7 | s | - |

| Aromatic C | 129.8 | s | - |

| Aromatic C | 123.4 | s | - |

| Aromatic C | 115.2 | d | 21 |

| CH₃ | 26.8 | s | - |

Table 2: ¹³C NMR data for this compound in CDCl₃.

The carbonyl carbon (C=O) appears at a characteristic downfield shift of 196.2 ppm. The carbon attached to the fluorine atom (C-F) shows a doublet at 162.3 ppm with a large coupling constant of 250 Hz, which is typical for a direct C-F bond. The other aromatic carbons appear at their respective chemical shifts, with one showing a smaller doublet at 115.2 ppm due to coupling with the fluorine atom. The methyl carbon (CH₃) resonates at 26.8 ppm.

Through-Space Coupling (TS-Coupling) in Halogenated Acetophenones

Through-space spin-spin coupling (TS-coupling) is a phenomenon observed in NMR spectroscopy where two nuclei that are not directly bonded but are in close spatial proximity can exchange spin information. nih.gov This type of coupling is particularly relevant in halogenated acetophenones, where interactions between a fluorine atom and nearby protons or carbons can be observed. nih.gov

In the context of this compound, while through-bond coupling is the primary determinant of the splitting patterns in the ¹H and ¹³C NMR spectra, the possibility of through-space coupling exists, particularly between the fluorine atom and the protons of the acetyl group if certain conformations bring them into close proximity. However, for 3'-fluoroacetophenone, the methyl protons appear as a sharp singlet, indicating that they are distant from the fluorine and no significant through-space coupling occurs. acs.org This is in contrast to 2'-fluoroacetophenone (B1202908) derivatives where significant through-space couplings are observed and provide valuable conformational information. nih.govacs.org

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique used to study fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. The coupling of the fluorine atom with the adjacent aromatic protons would result in a multiplet structure for the ¹⁹F signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Carbonyl Stretching Frequencies (C=O) and Substituent Effects

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. rsc.orgrsc.org

| Vibrational Mode | **Frequency (cm⁻¹) ** |

| Carbonyl (C=O) Stretch | ~1680 - 1700 |

| Aromatic C=C Stretch | ~1550 - 1600 |

| C-F Stretch | ~1200 - 1300 |

| C-Br Stretch | ~500 - 600 |

Table 3: Characteristic IR absorption frequencies for this compound.

Electron-withdrawing groups, such as bromine and fluorine, attached to the aromatic ring of an acetophenone (B1666503) generally increase the carbonyl stretching frequency compared to unsubstituted acetophenone. pg.edu.pl This is due to the inductive effect of the halogens, which withdraws electron density from the carbonyl group, leading to a stronger and shorter C=O bond that vibrates at a higher frequency. The conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency. pg.edu.pl The precise position of the C=O stretching band for this compound will be a result of the interplay of these inductive and resonance effects.

Analysis of Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups and structural features of this compound, with particular attention paid to the vibrations of the substituted aromatic ring. The presence of bromine and fluorine substituents, along with the acetyl group, influences the electronic environment and, consequently, the vibrational frequencies of the phenyl ring.

The IR spectrum of an aromatic compound is typically characterized by several key regions. For this compound, the aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. mvpsvktcollege.ac.in The carbon-carbon (C=C) stretching vibrations within the aromatic ring give rise to a series of sharp bands, typically found in the 1600-1450 cm⁻¹ range. smolecule.com For halogenated acetophenones, these bands can be observed around 1600 cm⁻¹, 1575 cm⁻¹, 1485 cm⁻¹, and 1430 cm⁻¹. The exact positions are sensitive to the nature and position of the substituents on the ring. cdnsciencepub.com

Furthermore, the out-of-plane C-H bending vibrations, which are highly characteristic of the substitution pattern on the benzene (B151609) ring, are expected in the fingerprint region, below 1000 cm⁻¹. The specific pattern of these bands can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring. The strong electron-withdrawing nature of the fluorine and bromine atoms also influences the carbonyl (C=O) stretching frequency, which is typically observed as a strong, sharp band around 1680-1700 cm⁻¹.

Table 1: Expected IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 1680-1700 | Carbonyl (C=O) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| Below 1000 | Aromatic C-H | Bending (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous confirmation of its elemental composition. For this compound, the molecular formula is C₈H₆BrFO, with a calculated monoisotopic mass of approximately 215.96 Da for the ⁷⁹Br isotope and 217.96 Da for the ⁸¹Br isotope. scbt.comsigmaaldrich.com HRMS can measure this mass to within a few parts per million (ppm), allowing for the confident differentiation from other potential formulas with the same nominal mass. This high degree of accuracy is crucial for confirming the identity of the compound in complex mixtures or for verifying the outcome of a synthesis.

Fragmentation Pattern Analysis for Structural Elucidation

In electron ionization mass spectrometry (EI-MS), this compound undergoes predictable fragmentation, providing valuable structural information. A key characteristic of the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values differing by two. This isotopic signature is definitive for the presence of a single bromine atom, as natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. libretexts.orgmsu.edu

Common fragmentation pathways for aromatic ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent atom is broken. libretexts.org Two primary α-cleavage fragmentations are expected for this compound:

Loss of the methyl radical (•CH₃): This results in the formation of the [M-15]⁺ acylium ion, which would also exhibit the characteristic bromine isotopic pattern. The resulting fragment would be the 3-bromo-4-fluorobenzoyl cation.

Formation of the methyl radical cation (CH₃⁺): This leads to a peak at m/z = 15.

Another significant fragmentation involves the cleavage of the bond between the aromatic ring and the acetyl group, leading to the formation of a 3-bromo-4-fluorophenyl cation. The loss of a bromine atom (•Br) from the molecular ion or subsequent fragments is also a possible fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 216 / 218 | [C₈H₆BrFO]⁺ | Molecular Ion (M⁺) |

| 201 / 203 | [C₇H₃BrFO]⁺ | Loss of •CH₃ (M-15) |

| 157 / 159 | [C₆H₃BrF]⁺ | Loss of •COCH₃ (M-43) |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Conformations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, analysis of analogous substituted acetophenones provides significant insight into its likely solid-state conformation. acs.orgnih.gov

This technique would reveal exact bond lengths, bond angles, and torsion angles within the molecule. For similar acetophenone derivatives, studies have shown that the acetyl group tends to be coplanar with the benzene ring to maximize π-conjugation. nih.gov X-ray analysis confirms whether the molecule adopts an s-trans or s-cis conformation, referring to the relative orientation of the carbonyl group and the aromatic ring. Studies on 2'-fluoro-substituted acetophenones have shown a strong preference for the s-trans conformer in the solid state. acs.orgnih.gov

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (if applicable), halogen bonding, and π-π stacking interactions. These non-covalent interactions are critical in determining the physical properties of the crystalline solid, including its melting point and solubility.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantification. The method typically employs a reversed-phase column, such as a C18 column, where the stationary phase is nonpolar. researchgate.net

A common mobile phase for analyzing aromatic ketones consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (like phosphoric or formic acid) to improve peak shape. sielc.comyorku.ca The components are separated based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase. This compound, being a moderately polar compound, would be well-retained and separated under these conditions.

Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group constitute a chromophore that absorbs UV light at a characteristic wavelength. researchgate.net By comparing the retention time and UV spectrum of the sample to that of a certified reference standard, the identity and purity of the compound can be confirmed. The area under the chromatographic peak is proportional to the concentration, allowing for accurate quantitative analysis. In some cases, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to enhance detection for trace-level analysis of ketones. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the characterization of this compound. It combines the potent separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This method is routinely employed for assessing the purity of the compound, identifying byproducts in synthesis mixtures, and confirming its molecular structure through fragmentation analysis.

Detailed Research Findings

In synthetic organic chemistry, GC-MS serves as an essential tool for monitoring the progress of reactions that produce this compound. Researchers can track the consumption of starting materials and the formation of the desired product and any potential isomers or byproducts in real-time. Commercial suppliers of this compound commonly use gas chromatography to establish the purity of their products, often reporting assays greater than 97% or 98%. thermofisher.com

The chromatographic conditions are critical for achieving a good separation of the analyte from the solvent and any impurities. While specific retention time data for this compound is not widely published, typical GC conditions for related halogenated acetophenones can be inferred from similar analyses. A common setup involves a capillary column with a non-polar or mid-polar stationary phase. For instance, analyses of related acetophenone derivatives have successfully utilized columns like the ZB-5MS. rsc.org

Table 1: Representative GC-MS Analytical Conditions for Acetophenone Derivatives This table presents typical parameters; actual conditions must be optimized for the specific instrument and sample.

| Parameter | Typical Value | Purpose |

|---|---|---|

| GC Column | ZB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides separation of analytes based on boiling point and polarity. rsc.org |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. |

| Inlet Temperature | 250 - 300 °C | Ensures rapid volatilization of the sample without thermal degradation. scirp.org |

| Temperature Program | Start at a lower temperature (e.g., 50-100 °C), hold, then ramp at 10-20 °C/min to a final temperature (e.g., 280-300 °C) | Separates compounds with different boiling points. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |

| MS Detector | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Mass Range | m/z 40-400 | Covers the expected mass of the molecular ion and its fragments. |

The mass spectrum provides definitive structural information. Upon entering the mass spectrometer, the this compound molecule is ionized, typically by electron impact, forming a molecular ion (M⁺). This high-energy ion then undergoes fragmentation, breaking apart into smaller, characteristic charged fragments.

While the specific mass spectrum for this compound (CAS: 1007-15-4) is not publicly available in common databases, the spectrum of its isomer, 2-Bromo-4'-fluoroacetophenone (B32570) (CAS: 403-29-2), provides valuable insight into the expected fragmentation pattern. nist.gov Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The primary fragmentation pathways for these compounds involve the cleavage of the bonds adjacent to the carbonyl group. The most common fragmentations are the loss of the methyl group (•CH₃) and the loss of the acetyl group (•COCH₃). Another significant fragmentation is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).

Table 2: Mass Spectral Data for the Isomer 2-Bromo-4'-fluoroacetophenone (CAS: 403-29-2) This data is for an isomer and is presented to illustrate the likely fragmentation of this compound. nist.gov

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Identity |

|---|---|---|

| 216 / 218 | [C₈H₆BrFO]⁺ | Molecular Ion (M⁺) |

| 201 / 203 | [C₇H₃BrFO]⁺ | Loss of methyl group ([M-CH₃]⁺) |

| 173 / 175 | [C₆H₃BrF]⁺ | Loss of acetyl group ([M-COCH₃]⁺) |

| 138 | [C₈H₆FO]⁺ | Loss of bromine radical ([M-Br]⁺) |

| 123 | [C₇H₄FO]⁺ | [C₆H₄F-C≡O]⁺ Fragment |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

For this compound, a similar fragmentation pattern is expected. The molecular ion peaks would be observed at m/z 216 and 218. The loss of the methyl radical would yield fragments at m/z 201/203, and the primary acylium ion would be observed at m/z 173/175, corresponding to the 3-bromo-4-fluorobenzoyl cation. The presence of these characteristic fragments and the distinctive isotopic pattern for bromine allows for the unambiguous identification of the compound in a sample mixture.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the electronic characteristics of 3'-Bromo-4'-fluoroacetophenone at a subatomic level.

The electronic structure of this compound is significantly influenced by its substituents: a bromine atom at the meta-position (3') and a fluorine atom at the para-position (4') relative to the acetyl group. Both halogens are electron-withdrawing groups, which deactivate the aromatic ring. The fluorine atom, being highly electronegative, and the bromine atom contribute to a complex electronic environment. This substitution pattern is crucial for defining the molecule's reactivity. For the related compound 3'-Chloro-4'-fluoroacetophenone, analysis shows that the ketone oxygen carries a partial negative charge, while the halogen atoms induce slight positive charges on the adjacent carbon atoms. A similar charge distribution is expected for this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and reactivity.